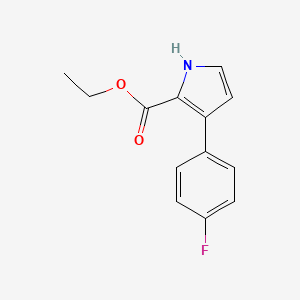
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine is a complex organic compound with the molecular formula C38H28N2 It is known for its unique structural properties, which include a central anthracene core substituted with methyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine typically involves the reaction of 9,10-dibromoanthracene with diphenylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction proceeds through a series of steps, including oxidative addition, ligand exchange, and reductive elimination, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
科学的研究の応用
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Photonic Devices: The compound’s ability to emit light makes it suitable for use in photonic devices and sensors.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
作用機序
The mechanism by which 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine exerts its effects involves interactions with molecular targets and pathways related to its electronic structure. The compound’s anthracene core and phenyl substituents play a crucial role in its ability to absorb and emit light. This makes it an effective material for applications in organic electronics and photonics.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the methyl and additional phenyl groups.
Anthracene: The parent compound without any substituents.
2-Methyl-9,10-diphenylanthracene: Similar but with fewer phenyl groups.
Uniqueness
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine is unique due to its specific substitution pattern, which enhances its photophysical properties and makes it more suitable for applications in organic electronics and photonics compared to its simpler analogs.
特性
CAS番号 |
189263-84-1 |
|---|---|
分子式 |
C39H30N2 |
分子量 |
526.7 g/mol |
IUPAC名 |
2-methyl-9-N,9-N,10-N,10-N-tetraphenylanthracene-9,10-diamine |
InChI |
InChI=1S/C39H30N2/c1-29-26-27-36-37(28-29)39(41(32-20-10-4-11-21-32)33-22-12-5-13-23-33)35-25-15-14-24-34(35)38(36)40(30-16-6-2-7-17-30)31-18-8-3-9-19-31/h2-28H,1H3 |
InChIキー |
GLNOTXWCHPPPLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)
![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)
![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)








